molecular formula C20H18ClN3O3S B11394861 5-chloro-2-[(4-methylbenzyl)sulfonyl]-N-(4-methylphenyl)pyrimidine-4-carboxamide

5-chloro-2-[(4-methylbenzyl)sulfonyl]-N-(4-methylphenyl)pyrimidine-4-carboxamide

Cat. No.: B11394861
M. Wt: 415.9 g/mol
InChI Key: HSDSVCJLNNFDJN-UHFFFAOYSA-N
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Description

5-Chloro-N-(4-methylphenyl)-2-[(4-methylphenyl)methanesulfonyl]pyrimidine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a pyrimidine ring substituted with chloro, methylphenyl, and methanesulfonyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(4-methylphenyl)-2-[(4-methylphenyl)methanesulfonyl]pyrimidine-4-carboxamide typically involves multiple steps, including the formation of the pyrimidine ring and subsequent substitution reactions. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactions and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-N-(4-methylphenyl)-2-[(4-methylphenyl)methanesulfonyl]pyrimidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using specific reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halides. The reaction conditions often involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted pyrimidine derivatives.

Scientific Research Applications

5-Chloro-N-(4-methylphenyl)-2-[(4-methylphenyl)methanesulfonyl]pyrimidine-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may serve as a probe for studying biological pathways and interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-chloro-N-(4-methylphenyl)-2-[(4-methylphenyl)methanesulfonyl]pyrimidine-4-carboxamide involves its interaction with specific molecular targets. These interactions can modulate biological pathways and processes, leading to various effects. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-N-tosylbenzenesulfonimidoyl fluoride
  • 4-Chloro-N-(4-methylphenyl)sulfonyl-benzenesulfonimidoyl fluoride

Uniqueness

5-Chloro-N-(4-methylphenyl)-2-[(4-methylphenyl)methanesulfonyl]pyrimidine-4-carboxamide is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C20H18ClN3O3S

Molecular Weight

415.9 g/mol

IUPAC Name

5-chloro-N-(4-methylphenyl)-2-[(4-methylphenyl)methylsulfonyl]pyrimidine-4-carboxamide

InChI

InChI=1S/C20H18ClN3O3S/c1-13-3-7-15(8-4-13)12-28(26,27)20-22-11-17(21)18(24-20)19(25)23-16-9-5-14(2)6-10-16/h3-11H,12H2,1-2H3,(H,23,25)

InChI Key

HSDSVCJLNNFDJN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CS(=O)(=O)C2=NC=C(C(=N2)C(=O)NC3=CC=C(C=C3)C)Cl

Origin of Product

United States

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